4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

acute toxicity pyridazinone analgesic

4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one (CAS 1080-85-9) is a heterocyclic pyridazinone derivative characterized by a 4-chloro substituent, a 2-methyl group, and a 5-morpholino moiety. Its molecular formula is C₉H₁₂ClN₃O₂ with a molecular weight of 229.66 g/mol, a melting point of 131 °C, and a predicted LogP of 0.34.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
CAS No. 1080-85-9
Cat. No. B086218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one
CAS1080-85-9
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
InChIInChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3
InChIKeyMPFFULBWRPBYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one (CAS 1080-85-9) — Procurement-Ready Pyridazinone Scaffold with Defined Physicochemical and Toxicological Profile


4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one (CAS 1080-85-9) is a heterocyclic pyridazinone derivative characterized by a 4-chloro substituent, a 2-methyl group, and a 5-morpholino moiety. Its molecular formula is C₉H₁₂ClN₃O₂ with a molecular weight of 229.66 g/mol, a melting point of 131 °C, and a predicted LogP of 0.34 [1]. Acute intraperitoneal toxicity in mice is established at an LD₅₀ of 75 mg/kg . The compound is supplied as a ≥95% pure solid and is intended for research use only.

Why 4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one Cannot Be Trivially Replaced by Other Pyridazinone Analogs


Pyridazinone derivatives bearing different 4-position substituents (e.g., chloro, ethoxy, vinyl) and varying N‑alkylation patterns exhibit divergent physicochemical properties, in vivo toxicity, and chemical reactivity. Even closely related morpholinopyridazinones display marked differences in acute toxicity (LD₅₀), lipophilicity (LogP), and thermal stability (melting point) [1]. These variations directly affect compound handling, formulation, and the outcome of structure‑activity relationship (SAR) studies. Consequently, substituting 4‑chloro‑2‑methyl‑5‑morpholinopyridazin‑3(2H)‑one with a seemingly analogous pyridazinone without rigorous experimental validation risks irreproducible results and flawed biological interpretations.

Quantitative Differentiators of 4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one vs. Closest Analogs


Acute Toxicity (LD₅₀): 9.3‑Fold Higher Potency than Emorfazone in Mice

4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one exhibits an intraperitoneal LD₅₀ of 75 mg/kg in mice , whereas the structurally related analgesic emorfazone (4‑ethoxy‑2‑methyl‑5‑morpholino‑3(2H)‑pyridazinone) has a reported intraperitoneal LD₅₀ of 700 mg/kg in the same species . This difference corresponds to a 9.3‑fold higher acute toxicity for the 4‑chloro derivative.

acute toxicity pyridazinone analgesic anti-inflammatory

Melting Point: 49 °C Higher Thermal Stability than the Des‑morpholino Analog

The target compound melts at 131 °C [1], whereas the simpler 4‑chloro‑2‑methylpyridazin‑3(2H)‑one (CAS 69207‑44‑9), which lacks the morpholino substituent, exhibits a melting point of 82–84 °C . The 49 °C increase reflects the substantial contribution of the morpholino group to crystal lattice cohesion.

thermal stability formulation solid-state characterization

Predicted Lipophilicity: LogP Shift of 0.51–0.77 Units Relative to Emorfazone

Predicted LogP (XLogP) for the 4‑chloro derivative is 0.34 [1]. In contrast, emorfazone (4‑ethoxy analog) shows LogP values ranging from –0.43 (ACD/LogP) to –0.17 (ALOGPS) [2]. The 4‑chloro compound is therefore 0.51–0.77 LogP units more lipophilic, corresponding to a predicted >3‑fold increase in octanol‑water partition coefficient.

lipophilicity drug-likeness ADME prediction

Synthetic Utility: Electrophilic Chlorine Enables Regioselective Derivatization

The 4‑chloro substituent in 4‑chloro‑2‑methyl‑5‑morpholinopyridazin‑3(2H)‑one serves as a handle for nucleophilic aromatic substitution (SNAr), whereas the ethoxy group in emorfazone is chemically inert under comparable conditions. In the seminal 1979 J. Med. Chem. study, 4‑chloro‑5‑morpholinopyridazin‑3(2H)‑one was employed as a key intermediate for the preparation of diverse 4‑alkoxy derivatives [1].

scaffold diversification nucleophilic aromatic substitution medicinal chemistry

Validated Use Cases for 4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one Based on Quantitative Differentiation


Scaffold for Rapid SAR Diversification in Analgesic/Anti‑Inflammatory Programs

Leverage the electrophilic 4‑chloro substituent to introduce alkoxy, amino, or thioether groups via SNAr, as demonstrated in the foundational emorfazone SAR work [1]. The 4‑chloro compound serves as a flexible intermediate for generating analogs with systematically varied 4‑position substituents, enabling structure‑activity optimization while maintaining the 5‑morpholino pharmacophore.

In Vivo Toxicity Screening Requiring a High‑Sensitivity Pyridazinone Probe

Given its 9.3‑fold higher acute toxicity (LD₅₀ = 75 mg/kg i.p.) relative to emorfazone (LD₅₀ = 700 mg/kg i.p.) , this compound is suitable for studies where a more potent toxicological signal is desirable—for example, in acute toxicity screening cascades or when calibrating in vivo models that require a narrow therapeutic index.

Biophysical Characterization of Solid‑State Properties

With a melting point of 131 °C [2]—significantly higher than the des‑morpholino analog (82–84 °C) —this compound is advantageous for studies requiring thermal stability during differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or when formulating with excipients that are processed at elevated temperatures.

Physicochemical Profiling of Lipophilicity‑Dependent Cellular Uptake

The predicted LogP of 0.34 [3] (vs. –0.17 to –0.43 for emorfazone) [4] positions this compound as a moderately lipophilic probe for assessing passive membrane permeability in Caco‑2 or PAMPA assays. Its higher logP may also be exploited in studies examining blood‑brain barrier penetration of pyridazinone‑based scaffolds.

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